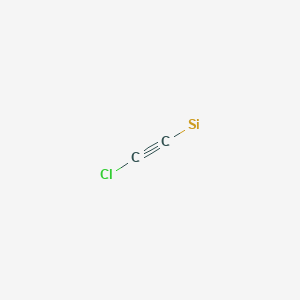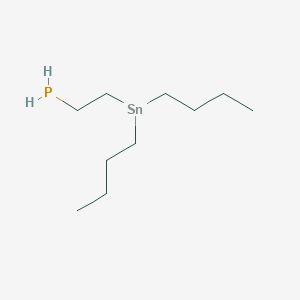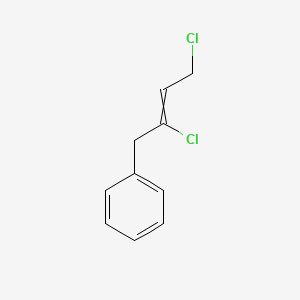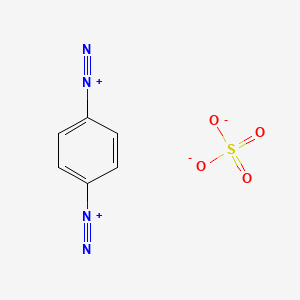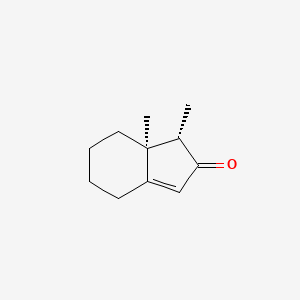
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a chemical compound with a unique structure that belongs to the class of hexahydroindenones. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring. The presence of two methyl groups and a ketone functional group contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a 1,3-diketone precursor in the presence of an acid catalyst can yield the desired hexahydroindenone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- (1S,7aS)-1-Hydroxy-4,7a-dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- (1S,7aS)-Hexahydro-1H-pyrrolizin-1-ylmethyl (2R,3R)-2-hydroxy-3-methylpentanoate
Uniqueness
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of two methyl groups and a ketone functional group differentiate it from other similar compounds .
Properties
CAS No. |
60415-98-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1S,7aS)-1,7a-dimethyl-4,5,6,7-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10(12)7-9-5-3-4-6-11(8,9)2/h7-8H,3-6H2,1-2H3/t8-,11+/m1/s1 |
InChI Key |
KCEGGXZNVVNUBQ-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C=C2[C@]1(CCCC2)C |
Canonical SMILES |
CC1C(=O)C=C2C1(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
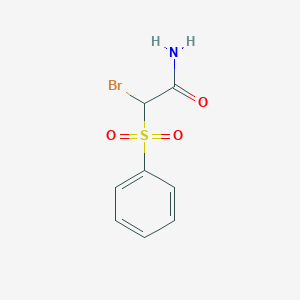
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
